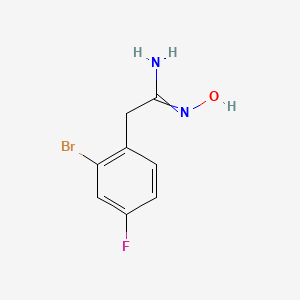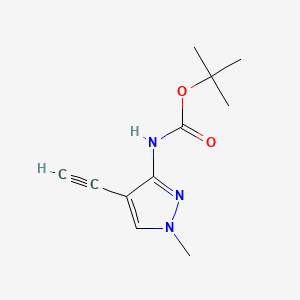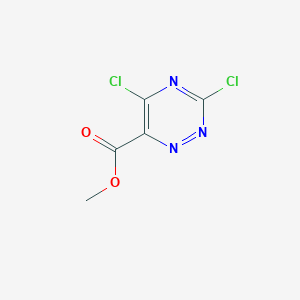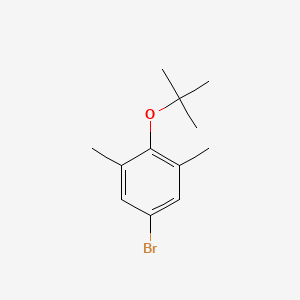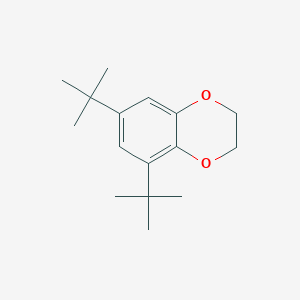
3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound with a unique structure that combines a pyridine ring, an isoxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions, often involving nitrile oxides and alkenes.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic Acid: Shares the methoxy-pyridine structure but differs in the presence of a boronic acid group.
2-Methoxy-5-pyridineboronic Acid: Similar pyridine structure with a methoxy group and boronic acid functionality.
Boc-®-3-amino-3-(6-methoxy-3-pyridyl)-propionic Acid: Contains a methoxy-pyridine structure with an amino acid moiety.
Uniqueness
3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a pyridine ring, an isoxazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-9(11(14)15)10(13-17-6)7-3-4-8(16-2)12-5-7/h3-5H,1-2H3,(H,14,15) |
InChI Key |
DKAYMMQLEKMPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



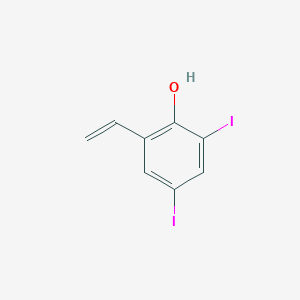
![Ethyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B13698004.png)
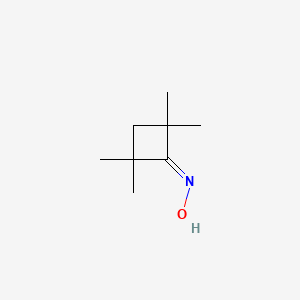

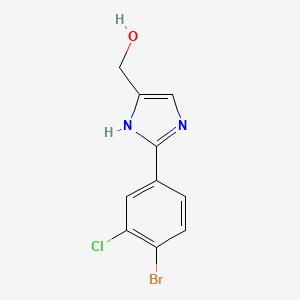
![1-Cyclohexyl-1-[(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-3-phenylurea](/img/structure/B13698026.png)

